Benzenesulfonamide, 4-methoxy-N-(4-methoxyphenyl)-N-methyl-
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Overview
Description
Benzenesulfonamide, 4-methoxy-N-(4-methoxyphenyl)-N-methyl- is an organic compound with the molecular formula C14H15NO4S. It is a derivative of benzenesulfonamide, characterized by the presence of methoxy groups on the benzene ring and a methyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
The synthesis of Benzenesulfonamide, 4-methoxy-N-(4-methoxyphenyl)-N-methyl- typically involves the reaction of 4-methoxyaniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then methylated using methyl iodide under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Benzenesulfonamide, 4-methoxy-N-(4-methoxyphenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzenesulfonamide, 4-methoxy-N-(4-methoxyphenyl)-N-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-methoxy-N-(4-methoxyphenyl)-N-methyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it can act as an inhibitor of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Benzenesulfonamide, 4-methoxy-N-(4-methoxyphenyl)-N-methyl- can be compared with other similar compounds, such as:
4-Methoxybenzenamide, N-(4-methoxyphenyl)-: This compound has a similar structure but lacks the methyl group on the nitrogen atom.
N-(4-Methoxybenzylidene)-4-methoxyaniline: This compound features a benzylidene group instead of a sulfonamide group.
The uniqueness of Benzenesulfonamide, 4-methoxy-N-(4-methoxyphenyl)-N-methyl- lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
54437-70-6 |
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Molecular Formula |
C15H17NO4S |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-methoxy-N-(4-methoxyphenyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO4S/c1-16(12-4-6-13(19-2)7-5-12)21(17,18)15-10-8-14(20-3)9-11-15/h4-11H,1-3H3 |
InChI Key |
FLHFEVZZLMTBEX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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